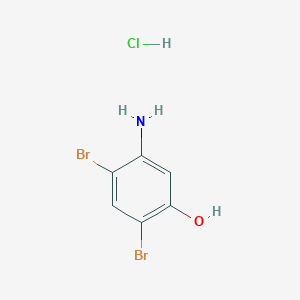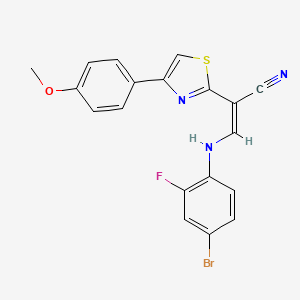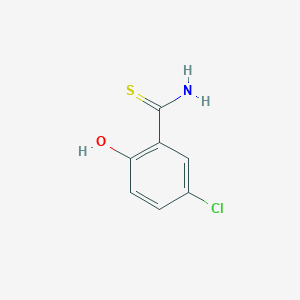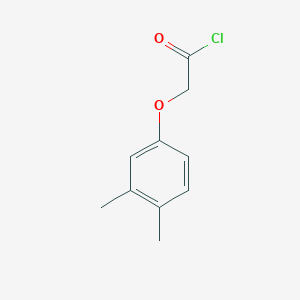
5-Amino-2,4-dibromophenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Amino-2,4-dibromophenol;hydrochloride, is a brominated phenol derivative with an amino group. Phenolic compounds, in general, are known for their antioxidant properties and ability to act as radical scavengers, as seen in the case of 5-aminosalicylate (5-ASA) . The presence of halogens and amino groups in such compounds can significantly alter their chemical behavior and physical properties.
Synthesis Analysis
The synthesis of halogenated phenolic compounds can involve multiple steps, including nitration, catalytic reduction, and rearrangement reactions. For instance, 2,5-Dichloro-4-aminophenol, a compound structurally similar to the one of interest, was synthesized from 1,4-dichlorobenzene through a series of reactions including nitration, catalytic reduction with hydrazine hydrate, and Bamberger rearrangement, achieving high yields under optimal conditions . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated phenolic compounds can be complex, with intramolecular hydrogen bonds playing a significant role. For example, the structure of 5,5'-dibromo-3-diethylaminomethyl-2,2'-biphenol was examined using X-ray diffraction, revealing a zwitterionic state in the crystal due to proton transfer and a system of cooperative intramolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and interaction of such compounds with other molecules.
Chemical Reactions Analysis
Phenolic compounds can participate in various chemical reactions, including condensation reactions to form ligands for metal complexes. The study on 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol demonstrated the formation of such ligands and their subsequent coordination with transition metal ions . The reactivity of the phenolic OH groups and the azomethine nitrogen atom is essential for the formation of these complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenolic compounds are influenced by their molecular structure. The presence of halogens can increase the density and molecular weight, while the amino group can affect the compound's solubility and reactivity. The antioxidant activity of phenolic compounds, as seen in 5-ASA, is attributed to the presence of the amino group, which increases the stability of the phenoxyl radical . These properties are important for the potential applications of such compounds in various fields, including medicine and materials science.
Wissenschaftliche Forschungsanwendungen
Plant Uptake and Metabolism in Food Crops
- Study Overview : Research by Sun et al. (2018) investigated the uptake and metabolism of 2,4-dibromophenol (DBP), a compound structurally similar to 5-Amino-2,4-dibromophenol hydrochloride, in carrot plants. This study is crucial for understanding the environmental interactions and potential risks associated with such compounds in agriculture.
- Key Findings : The research revealed that DBP was completely removed from carrot cell cultures, undergoing transformation into various saccharide and amino acid conjugates, including a glucose conjugate. This process, driven by glycosyltransferase activity, highlights the role of enzymatic catalysis in plant metabolism of dibromophenol compounds (Sun et al., 2018).
Antioxidant Properties and Radical Scavenging
- Study Overview : A study by Dinis, Maderia, and Almeida (1994) examined the action of phenolic compounds, including 5-aminosalicylate (structurally related to 5-Amino-2,4-dibromophenol hydrochloride), as antioxidants and radical scavengers.
- Key Findings : The research demonstrated that 5-aminosalicylate exhibits potent radical scavenger activity and effectively inhibits lipid peroxidation, suggesting significant antioxidant properties. This behavior is potentially due to the stability of the phenoxyl radical, enhanced by the amino group relative to the hydroxyl group (Dinis, Maderia, & Almeida, 1994).
Environmental Fate and Transformation
- Study Overview : Xiang et al. (2020) focused on the transformation of 2,4-dibromophenol (2,4-DBP), similar to 5-Amino-2,4-dibromophenol hydrochloride, during the chlorination process, which is relevant to understanding its environmental impact.
- Key Findings : They found that 2,4-DBP reacts effectively with active chlorine across a wide pH range, indicating its susceptibility to environmental transformations. The study identified various products formed during chlorination, providing insights into the environmental fate of bromophenols like 2,4-DBP (Xiang et al., 2020).
Eigenschaften
IUPAC Name |
5-amino-2,4-dibromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZKPPSRSANJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)
![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)
![N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea](/img/structure/B3000342.png)

![3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3000347.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B3000354.png)
![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)
![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

